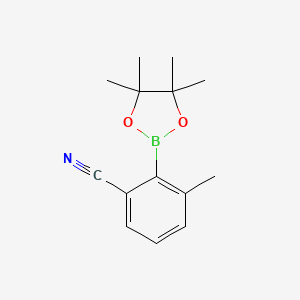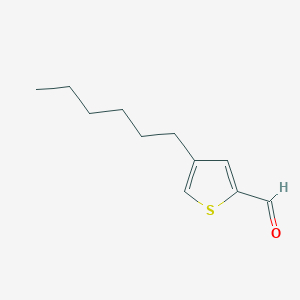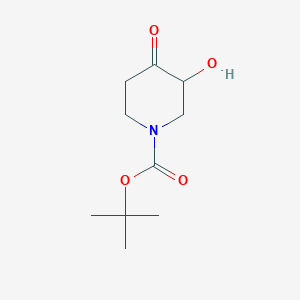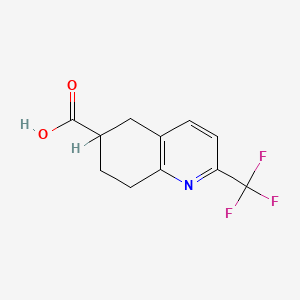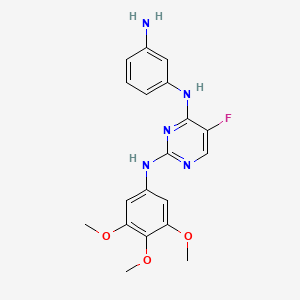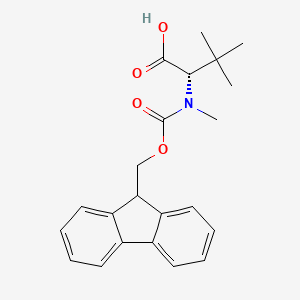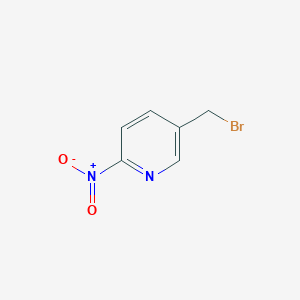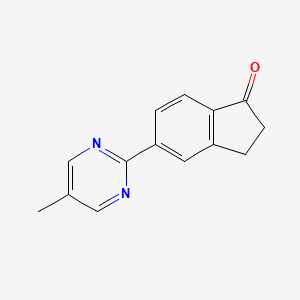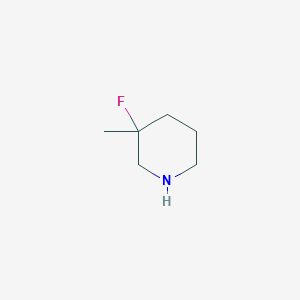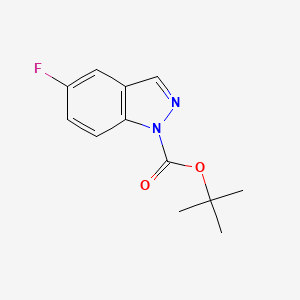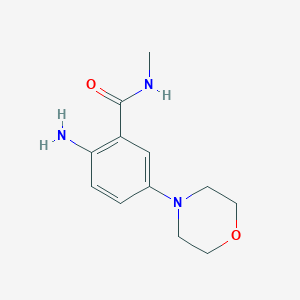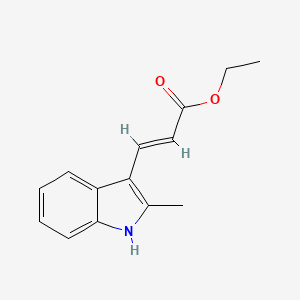
3-(2-甲基-1H-吲哚-3-基)-丙烯酸乙酯
描述
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core, a common structure in many natural products and pharmaceuticals, making it a subject of interest in synthetic and medicinal chemistry.
科学研究应用
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives have been shown to exhibit various biologically vital properties . The interaction of these compounds with their targets often results in significant changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Indole derivatives have been shown to exhibit various biologically vital properties, influencing a wide range of cellular processes .
生化分析
Biochemical Properties
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with enzymes such as NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3), which are involved in oxidative stress responses and mitochondrial function . The interaction with NOX4 leads to increased reactive oxygen species (ROS) levels, while the interaction with SIRT3 influences deacetylation processes that are critical for maintaining mitochondrial integrity .
Cellular Effects
The effects of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester on various cell types and cellular processes are profound. In hepatocellular carcinoma (HCC) cells, this compound has been observed to induce apoptosis, arrest the cell cycle in the G0/G1 phase, and increase ROS levels . These effects are mediated through the activation of NOX4 and SIRT3 pathways, which play pivotal roles in cell signaling and gene expression . Additionally, the compound’s influence on cellular metabolism is evident through its modulation of mitochondrial function and oxidative stress responses .
Molecular Mechanism
At the molecular level, 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester exerts its effects through specific binding interactions with biomolecules. The compound activates NOX4, leading to increased ROS production, which in turn triggers apoptosis and cell cycle arrest . Furthermore, the activation of SIRT3 by this compound results in the deacetylation of mitochondrial proteins, enhancing mitochondrial function and integrity . These molecular interactions highlight the compound’s potential as a modulator of oxidative stress and mitochondrial health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its efficacy over extended periods, with sustained activation of NOX4 and SIRT3 pathways
Dosage Effects in Animal Models
The effects of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, toxic effects may emerge, including excessive ROS production and potential damage to cellular structures . These dosage-dependent effects underscore the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is involved in several metabolic pathways, particularly those related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as NOX4 and SIRT3, influencing metabolic flux and metabolite levels . These interactions play a crucial role in modulating cellular responses to oxidative stress and maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which determine its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential off-target effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-methylindole and an appropriate acrylate ester.
Fischer Indole Synthesis:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
化学反应分析
Types of Reactions
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
相似化合物的比较
Similar Compounds
2-Methylindole: A simpler indole derivative with similar biological activities.
Indole-3-carboxylic acid: Another indole derivative with potential therapeutic applications.
Indole-3-acetic acid: A naturally occurring plant hormone with various biological effects.
Uniqueness
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is unique due to its specific structure, which combines the indole core with an acrylic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWFVSKTQYNIFA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705284 | |
| Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854694-25-0 | |
| Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


